Rupatadine N-oxide

Description

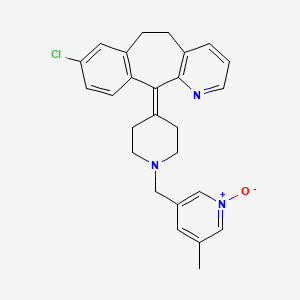

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26ClN3O |

|---|---|

Molecular Weight |

432.0 g/mol |

IUPAC Name |

13-chloro-2-[1-[(5-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

InChI |

InChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3 |

InChI Key |

KQTDHNFACRZETD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |

Origin of Product |

United States |

Formation Pathways and Chemical Reactivity of Rupatadine N Oxide

Oxidative Degradation Mechanisms of Rupatadine (B1662895) Leading to N-oxide Formation

Rupatadine demonstrates a notable susceptibility to degradation under oxidative stress, leading to the formation of Rupatadine N-oxide. researchgate.netbocsci.com The transformation primarily involves the oxidation of the nitrogen atom in the pyridine (B92270) ring of the rupatadine molecule. researchgate.netsynzeal.com This process is a significant pathway in the biotransformation of rupatadine and can also occur during manufacturing and storage under certain environmental conditions. nih.govtga.gov.au

Investigation of Pseudo-First-Order Kinetics in Oxidative Environments

In the presence of an oxidizing agent like 10% hydrogen peroxide (H₂O₂), the degradation of rupatadine at elevated temperatures of 60°C and 80°C has been observed to follow pseudo-first-order kinetics. researchgate.netnih.gov This indicates that under these specific conditions, the rate of degradation is directly proportional to the concentration of rupatadine, while the concentration of the oxidizing agent remains in excess and is therefore considered constant. The structure of the resulting oxidative degradation product has been identified as this compound across all tested temperatures. researchgate.netnih.gov

Examination of Second-Order Kinetics at Varied Temperatures

At a lower temperature of 40°C, the oxidative degradation of rupatadine deviates from pseudo-first-order kinetics. researchgate.netnih.gov Under these conditions, the degradation kinetics are best described by a polynomial quadratic relationship, suggesting that the oxidation process tends to follow second-order kinetics. researchgate.netnih.gov This implies that the rate of reaction is dependent on the concentrations of both rupatadine and the oxidizing agent. ekb.eg A study has presented a second-order kinetic plot for the oxidative degradation of rupatadine at 60°C and 80°C as well. researchgate.net

Determination of Activation Energy for N-oxidation Processes

The activation energy (Ea) for the oxidative degradation of rupatadine to its N-oxide has been calculated using the Arrhenius equation, based on degradation rate constants determined at different temperatures. researchgate.netresearchgate.net For the oxidation of rupatadine with 10% hydrogen peroxide, the activation energy was determined to be 15.69 Kcal/mol. researchgate.netnih.gov This value provides a measure of the energy barrier that must be overcome for the N-oxidation reaction to occur. ekb.eg

Role of Peroxides and Other Oxidizing Agents in N-oxide Generation

Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies to simulate oxidative stress and promote the formation of N-oxides. ekb.egresearchgate.net The oxidation of rupatadine with hydrogen peroxide has been shown to yield this compound. researchgate.netnih.gov In general, the formation of N-oxides from tertiary amines can be achieved using various oxidizing agents, including organic per-acids and hydrogen peroxide, sometimes in the presence of catalysts. google.comgoogle.com The cytochrome P450 enzyme system, particularly CYP3A4, is primarily responsible for the oxidative metabolism of rupatadine in biological systems, which can also lead to the formation of N-oxide metabolites. nih.govdrugbank.com

Influence of Environmental Stressors on this compound Formation

The formation of this compound can be influenced by various environmental factors, which are critical considerations for the stability and storage of the drug substance and its formulations. bocsci.comresearchgate.net

Effects of Elevated Temperature and Humidity on Degradation

Elevated temperatures can accelerate the rate of chemical degradation reactions, including the oxidation of rupatadine. researchgate.net Studies have shown that rupatadine is susceptible to degradation under dry heat conditions. akjournals.com The combination of high temperature and high humidity can be particularly detrimental, as moisture can facilitate hydrolytic and oxidative degradation pathways. researchgate.netnih.gov While specific data on the formation of this compound under combined high temperature and humidity is limited in the provided results, it is a known principle that such conditions can promote the degradation of susceptible drug molecules. researchgate.netresearchgate.net Forced degradation studies often employ these conditions to assess the stability of pharmaceutical products. bocsci.com

Table of Kinetic Parameters for Rupatadine Oxidation

| Temperature (°C) | Kinetic Order | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) (Kcal/mol) |

|---|---|---|---|---|

| 40 | Second-Order | Data not available | Data not available | 15.69 researchgate.netnih.gov |

| 60 | Pseudo-First-Order | Data not available | Data not available | 15.69 researchgate.netnih.gov |

Table of Compound Names

| Compound Name |

|---|

| Rupatadine |

| This compound |

| Rupatadine fumarate (B1241708) |

| Hydrogen peroxide |

| Desloratadine |

Photolytic Degradation Pathways Inducing N-oxide Formation

The formation of this compound can be induced through the photolytic degradation of rupatadine. When subjected to photolytic stress, rupatadine can undergo degradation, leading to the formation of several products, including the N-oxide derivative. researcher.lifebocsci.comresearchgate.net Studies have shown that rupatadine degrades significantly under oxidative stress conditions, which can be initiated by light exposure. bocsci.comresearchgate.netnih.gov This degradation pathway highlights the susceptibility of the pyridine moiety in the rupatadine molecule to oxidation, resulting in the formation of the corresponding N-oxide. nih.govnih.govresearchgate.net

Impact of pH and Solvent Systems on Oxidative Stability

The oxidative stability of rupatadine and its propensity to form this compound are influenced by the surrounding chemical environment, specifically pH and the solvent system employed.

Forced degradation studies have demonstrated that rupatadine exhibits significant degradation under oxidative conditions. bocsci.comresearchgate.netnih.gov The rate and extent of this degradation, which can lead to the formation of this compound, are dependent on the pH of the medium. For instance, studies have shown that the fluorescence of rupatadine is affected by pH, with optimal conditions for analysis found at specific pH values, suggesting that pH plays a role in the stability of the molecule. royalsocietypublishing.org One study indicated that using an acetate (B1210297) buffer with a pH of 6.0 was suitable for separating rupatadine from its degradation products. researchgate.netnih.gov Another study on the oxidative degradation kinetics of rupatadine fumarate found that the degradation followed different kinetic models at different temperatures and pH values. nih.govresearchgate.net Specifically, at a pH of 2.8, the degradation kinetics were studied, highlighting the influence of acidic conditions on the oxidative process. nih.gov

The choice of solvent also plays a critical role. The solubility and stability of rupatadine and its N-oxide can vary in different solvents, which in turn affects the oxidative degradation pathway. royalsocietypublishing.org For example, micellar liquid chromatography methods have been developed using specific solvent mixtures to analyze rupatadine and its impurities, indicating that the solvent system can be optimized to control or monitor the degradation process. nih.gov

Potential Synthetic Routes for this compound (Excluding Industrial Preparation Details)

The synthesis of this compound primarily involves the oxidation of the pyridine nitrogen atom in the rupatadine molecule.

Chemical Oxidation Methodologies for Pyridine N-oxidation

The formation of pyridine N-oxides is a well-established transformation in organic chemistry, and various reagents can be employed for this purpose. arkat-usa.orgyoutube.com Common oxidizing agents for the N-oxidation of pyridines include:

Peroxy acids: Reagents such as peracetic acid and m-chloroperoxybenzoic acid (m-CPBA) are frequently used for the N-oxidation of pyridines. arkat-usa.orgorgsyn.orgtandfonline.com These reagents are known for their efficiency and high yields in converting pyridines to their corresponding N-oxides. tandfonline.com

Hydrogen Peroxide: Hydrogen peroxide, often in the presence of an acid like acetic acid or a metal catalyst, is another common oxidant for this transformation. arkat-usa.orgorgsyn.orgorganic-chemistry.org The use of hydrogen peroxide with catalysts like methyltrioxorhenium (MTO) or in conjunction with titanium silicalite (TS-1) has been shown to be effective for the N-oxidation of various pyridine derivatives. arkat-usa.orgorganic-chemistry.org

Other Oxidants: Other reagents, including sodium perborate (B1237305), potassium peroxymonosulfate (B1194676) (Oxone), and urea-hydrogen peroxide adduct (UHP), have also been successfully used for the N-oxidation of pyridines. tandfonline.comorganic-chemistry.org

These methodologies provide a range of options for the laboratory-scale synthesis of this compound from rupatadine.

Evaluation of Reagent Specificity and Selectivity in N-oxide Synthesis

The choice of oxidizing agent is crucial for achieving high specificity and selectivity in the synthesis of this compound. The rupatadine molecule contains other sites susceptible to oxidation, so a selective reagent is necessary to target the pyridine nitrogen specifically.

The reactivity of different oxidizing agents towards various functional groups varies. For example, m-CPBA is a highly effective reagent that often provides excellent yields for the N-oxidation of 3-substituted pyridines. arkat-usa.orgtandfonline.com The selectivity of the oxidation can also be influenced by the reaction conditions, such as the solvent and temperature.

For a complex molecule like rupatadine, which has multiple potential oxidation sites, the choice of a mild and selective oxidizing agent is paramount to avoid unwanted side reactions and the formation of impurities. nih.govhres.catga.gov.au For instance, while strong oxidants might lead to the formation of multiple oxidation products, milder reagents can offer greater control and higher yields of the desired N-oxide. The use of catalytic systems, such as those involving rhenium or tungsten, can also enhance the selectivity of the N-oxidation process. organic-chemistry.orggoogle.com

Table of Research Findings on Pyridine N-Oxidation Reagents:

| Oxidizing Reagent | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | 3-Substituted pyridines | Generally provides the best yields compared to other reagents. | tandfonline.com |

| Hydrogen peroxide / Acetic acid | Pyridine | A common and well-documented method for pyridine N-oxide preparation. | orgsyn.org |

| Hydrogen peroxide / Methyltrioxorhenium (MTO) | Substituted pyridines | Catalytic amounts of MTO lead to high yields of N-oxides for 3- and 4-substituted pyridines. | arkat-usa.org |

| Sodium perborate / Acetic acid | Aromatic azines | Effective for the N-oxidation of various nitrogen heterocycles. | organic-chemistry.org |

Analytical Methodologies for Characterization and Quantification of Rupatadine N Oxide

Chromatographic Techniques for Separation and Detection

A variety of chromatographic techniques have been developed and employed for the analysis of Rupatadine (B1662895) and its impurities, including Rupatadine N-oxide. These methods are designed to be specific, sensitive, and accurate, allowing for the reliable determination of the compound in both bulk drug substances and finished pharmaceutical dosage forms. nih.govijpsjournal.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the assessment of Rupatadine and its related compounds. nih.govresearchgate.netresearchgate.netumt.edu.pk The development and validation of HPLC methods are performed in accordance with stringent guidelines, such as those from the International Conference on Harmonization (ICH), to ensure their suitability for their intended purpose. nih.govumt.edu.pk

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC mode for the analysis of Rupatadine and its impurities. nih.govresearchgate.netresearchgate.netumt.edu.pk These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

Several RP-HPLC methods have been developed to profile impurities in Rupatadine, including this compound. For instance, a method utilizing a Hypersil BDS C18 column (150 x 4.6 mm, 5 µm) with a gradient elution of an acetate (B1210297) buffer (pH 6.0) and methanol (B129727) has been reported. nih.govresearchgate.net This method, with detection at 264 nm and a column temperature of 50°C, successfully separated Rupatadine from its known and unknown impurities within a 15-minute runtime. nih.govresearchgate.net Another developed method employed a Gemini C18 column (150mm x 4.6mm I.D.) kept at 30°C, with a mobile phase of ammonium (B1175870) acetate buffer (pH 3.0; 0.01M) containing 0.05% 1-heptanesulfonic acid and acetonitrile, and detection at 242 nm. researchgate.netresearchgate.net

The validation of these RP-HPLC methods confirms their linearity, precision, accuracy, and robustness. Linearity is typically established over a specific concentration range, with correlation coefficients close to 1.0000 indicating a strong linear relationship. researchgate.netumt.edu.pk Accuracy is often assessed through recovery studies, with results for Rupatadine generally falling within the 99-101% range. researchgate.netumt.edu.pk The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. researchgate.netumt.edu.pk

Table 1: Exemplary RP-HPLC Method Parameters for Rupatadine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) nih.govresearchgate.net | Gemini C18 (150mm x 4.6mm I.D.) researchgate.netresearchgate.net | C18 (250X4.6mm i.d., 5µm) researchgate.net |

| Mobile Phase | Gradient of Acetate buffer (pH 6.0) and Methanol nih.govresearchgate.net | Acetonitrile:Methanol:Water (40:50:10 v/v/v) researchgate.net | Ammonium acetate buffer (pH 3.0; 0.01M) with 0.05% 1-heptanesulfonic acid–acetonitrile (71.5:28.5, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net |

| Detection Wavelength | 264 nm nih.govresearchgate.net | 244 nm researchgate.net | 242 nm researchgate.net |

| Column Temperature | 50°C nih.govresearchgate.net | Ambient derpharmachemica.com | 30°C researchgate.net |

A critical aspect of pharmaceutical analysis is the development of stability-indicating analytical methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a clear picture of the drug's stability under various stress conditions. nih.govijpsjournal.comresearchgate.net For Rupatadine, this includes the separation from its N-oxide derivative, which is a known oxidative degradation product. researchgate.netnih.govresearchgate.net

Forced degradation studies are integral to the development of stability-indicating methods. Rupatadine has been subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.gov It has been observed that Rupatadine is particularly susceptible to oxidative stress, leading to the formation of this compound. researchgate.netnih.govnih.gov Stability-indicating HPLC methods must be able to resolve the Rupatadine peak from the peaks of all potential degradation products, including the N-oxide. nih.govresearchgate.net The specificity of these methods is demonstrated by the absence of interference from excipients and other impurities at the retention time of the analyte. nih.gov

One such stability-indicating RP-HPLC method was developed to separate Rupatadine from four known impurities and three unknown degradation products. nih.gov The method's ability to resolve all these peaks demonstrates its stability-indicating power. nih.govresearchgate.net Another study focusing on oxidative degradation kinetics confirmed the formation of this compound, which was successfully separated using a micellar liquid chromatography method. nih.gov

Table 2: Summary of Forced Degradation Studies of Rupatadine

| Stress Condition | Conditions Applied | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1N HCl at 70°C for 24h nih.gov | Slight degradation observed. nih.gov |

| Base Hydrolysis | 0.1N NaOH at 70°C for 24h nih.gov | Slight degradation observed. nih.gov |

| Oxidation | 5% H₂O₂ at 70°C for 4h nih.gov | Significant degradation observed, formation of this compound. researchgate.netnih.govnih.gov |

| Water Hydrolysis | 70°C for 24h nih.gov | Slight degradation observed. nih.gov |

| Thermal Degradation | 105°C for 48h nih.gov | Slight degradation observed. nih.gov |

| Photolytic Degradation | 1.2 million lux hours/ 200 watt hours, square meter nih.gov | Slight degradation observed. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govijpsjournal.com This technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products, including this compound. nih.govheteroletters.org

In the context of Rupatadine analysis, LC-MS has been instrumental in confirming the identity of degradation products formed under stress conditions. For example, after observing a major degradation product under oxidative stress using HPLC, mass analysis revealed a mass corresponding to the M+1 ion of this compound (mass 433). heteroletters.org The compatibility of developed RP-HPLC methods with LC-MS is a significant advantage, as it allows for the direct identification of eluted unknown impurity peaks. nih.govresearchgate.net LC-MS/MS methods have also been developed for the quantification of Rupatadine in biological fluids, demonstrating the versatility of this technique. ijpsjournal.comscielo.br

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC) Applications

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Capillary Chromatography (MEKC), offer alternative separation techniques for the analysis of Rupatadine and its related substances. researchgate.netijpsjournal.com These methods are known for their high efficiency, short analysis times, and low consumption of reagents. researchgate.net

A stability-indicating MEKC method was developed and validated for the analysis of Rupatadine in tablet dosage forms. researchgate.net This method utilized a fused-silica capillary with a background electrolyte consisting of a borate (B1201080) buffer and sodium dodecyl sulfate (B86663) (SDS) at a pH of 10. researchgate.net The separation was achieved with an applied voltage of 25 kV and detection at 205 nm. researchgate.net This MEKC method was shown to be linear, precise, and accurate for the quantification of Rupatadine. researchgate.net

Capillary Zone Electrophoresis (CZE), another CE technique, has also been successfully applied to the determination of Rupatadine in tablets. researchgate.net This method employed a boric acid buffer at pH 2.5 and achieved rapid separation of Rupatadine. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Degradation Product Analysis

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective method for the analysis of pharmaceutical compounds and their degradation products. researchgate.netijpsjournal.com A stability-indicating HPTLC method has been developed and validated for the analysis of Rupatadine fumarate (B1241708). researchgate.net

In this method, separation was achieved on silica (B1680970) gel 60F254 plates with a mobile phase of toluene-methanol-triethylamine (4:1:0.2, v/v/v). researchgate.net Densitometric analysis was performed at 264 nm. researchgate.net This method was validated according to ICH guidelines and was successfully used to separate Rupatadine from its degradation products formed under various stress conditions, including oxidation. researchgate.net The study confirmed that Rupatadine is susceptible to degradation under oxidative conditions, leading to the formation of degradation products that can be resolved using this HPTLC method. researchgate.net

Spectroscopic Techniques for Structural Elucidation Methodologies

Spectroscopic methods are fundamental in determining the chemical structure of new compounds or degradation products like this compound. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Application of Infrared (IR) Spectroscopy in Oxidative Degradation Product Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of Rupatadine's oxidative degradation, IR spectroscopy has been instrumental in confirming the formation of this compound. nih.govafricaresearchconnects.com When Rupatadine is subjected to oxidative stress, such as exposure to hydrogen peroxide, its structure is altered. nih.govresearchgate.net

The resulting degradation product's IR spectrum shows distinct changes compared to the parent Rupatadine molecule. A key observation is the appearance of a new absorption band characteristic of an N-oxide functional group. researchgate.net This change, alongside other shifts in the spectral fingerprint region, provides clear evidence of the oxidation of the pyridine (B92270) nitrogen in the Rupatadine structure. nih.govresearchgate.netresearchgate.net Studies have confirmed that this compound is the identified product of oxidative degradation across various temperature conditions. nih.govresearchgate.netresearchgate.net

The compatibility of Rupatadine with various polymers has also been assessed using Fourier-transform infrared spectroscopy (FTIR), which confirms that the characteristic peaks of Rupatadine remain present in mixtures, indicating no interaction with the excipients. pensoft.net

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis (Focus on technique, not specific m/z values)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a highly specific and sensitive method for identifying and quantifying compounds in complex mixtures. ijpsjournal.com

For N-oxide compounds, MS analysis often reveals a characteristic fragmentation pattern involving the loss of an oxygen atom, a process sometimes referred to as 'deoxygenation'. nih.gov This neutral loss of 16 Da from the protonated molecular ion is a diagnostic indicator for the presence of an N-oxide functionality and can be used to differentiate N-oxides from hydroxylated metabolites. nih.gov The fragmentation of N-oxides can be induced by thermal activation in the ion source of the mass spectrometer. nih.gov

In the analysis of Rupatadine and its metabolites, LC-MS/MS methods are frequently employed. researchgate.netresearchgate.net These methods utilize a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the analyte in biological matrices like human plasma. researchgate.netresearchgate.net The technique involves selecting a specific precursor ion (the molecular ion of the compound of interest) and then monitoring for a specific product ion that is formed upon fragmentation. This specificity is crucial for accurate quantification in the presence of other related substances. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While specific NMR data for this compound is not extensively detailed in the provided search results, the synthesis and characterization of related substances and impurities of Rupatadine have been described using NMR. heteroletters.org

For instance, the synthesis of a pyridine N-oxide derivative involved monitoring the reaction and confirming the product structure using 1H NMR. jocpr.com The chemical shifts (δ) and coupling constants (J) in the NMR spectrum provide precise information about the electronic environment and connectivity of the protons in the molecule. The synthesis of related compounds to Rupatadine has been well-characterized using techniques including NMR and MS. heteroletters.org

Method Validation Parameters for this compound Analysis

Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. For the analysis of this compound, this involves assessing several key parameters to ensure the reliability, accuracy, and precision of the results. ijpsjournal.com

Specificity and Selectivity in the Presence of Related Substances and Matrix Components

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. umt.edu.pkscholarsresearchlibrary.com In the context of this compound analysis, the method must be able to distinguish and quantify the N-oxide without interference from the parent drug, Rupatadine, its other known impurities like Desloratadine, or excipients present in a pharmaceutical formulation. researchgate.netresearchgate.net

Forced degradation studies are often performed to demonstrate the specificity and stability-indicating capability of a method. umt.edu.pkresearchgate.net Rupatadine is subjected to various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress, to generate potential degradation products. researchgate.netresearchgate.net A successful stability-indicating method will be able to resolve the peak of the analyte of interest from all other peaks generated during these stress tests. researchgate.net Chromatographic methods like RP-HPLC are validated to show that all impurities are well-resolved from each other and the main drug peak. researchgate.netresearchgate.net The use of a photodiode array (PDA) detector can further aid in evaluating peak purity. scholarsresearchlibrary.com

Linearity and Range Determination for Quantification

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. umt.edu.pknih.gov

For the quantification of Rupatadine and its related substances, including potential N-oxide impurities, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. nih.gov A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is often evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. umt.edu.pknih.gov

The following table summarizes the linearity ranges reported in various studies for the analysis of Rupatadine, which is indicative of the ranges that would be considered for its related substances like the N-oxide.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Rupatadine (Assay) | 50 - 150 | > 0.999 |

| Rupatadine (Related Substances) | 0.12 - 7.5 | > 0.9999 |

| Impurity-B | 0.16 - 7.5 | > 0.9999 |

| Rupatadine | 2 - 160 | - |

| Desloratadine | 0.4 - 8 | - |

| Rupatadine | 17.04 - 85.20 | 1.0000 |

| Rupatadine | 0.5 - 400 | 0.9999 |

| Data sourced from multiple analytical validation studies. nih.govumt.edu.pknih.govresearchgate.net |

Accuracy and Precision Assessments

The accuracy of an analytical method refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pensoft.net

Accuracy:

The accuracy of analytical methods for Rupatadine is often determined through recovery studies. akjournals.com In these studies, a known amount of the standard drug is added to a pre-analyzed sample solution, and the mixture is then re-analyzed. The percentage of the drug recovered provides a measure of the method's accuracy. For instance, in one RP-HPLC method, the percentage recovery for Rupatadine was found to be in the range of 99.08% to 100.25%. umt.edu.pk Another study reported accuracy values between 98.28% and 101.95%. researchgate.net A different RP-LC method demonstrated an accuracy of 100.39% with a bias lower than 0.58%. researchgate.net Similarly, a Micellar Electrokinetic Capillary (MEKC) method showed an accuracy of 99.98% with a bias of less than 1.06%. nih.gov

The accuracy of an assay for Rupatadine was assessed at three different concentrations (50, 100, and 150 µg/mL), with the recovery being calculated for each concentration. nih.gov In another validation, accuracy was evaluated by conducting three consecutive analyses at three different concentrations (10.24 µg/mL, 12.8 µg/mL, and 15.36 µg/mL), with the acceptable mean recovery falling between 90% and 100%. pensoft.net

Interactive Data Table: Accuracy of Rupatadine Analytical Methods

| Method | Concentration Levels | Recovery Range (%) |

| RP-HPLC | Not Specified | 99.08 - 100.25 umt.edu.pk |

| Not Specified | Not Specified | 98.28 - 101.95 researchgate.net |

| RP-LC | Not Specified | 100.39 researchgate.net |

| MEKC | Not Specified | 99.98 nih.gov |

| Assay | 50, 100, 150 µg/mL | Not Specified nih.gov |

| HPLC | 10.24, 12.8, 15.36 µg/mL | 90 - 100 pensoft.net |

Precision:

Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). derpharmachemica.compensoft.net Repeatability assesses the precision over a short interval of time with the same analyst and equipment, while intermediate precision is determined on different days, by different analysts, or with different equipment. derpharmachemica.comumt.edu.pk

For an RP-HPLC method, the relative standard deviation (% RSD) for intra-day and inter-day precision was found to be 0.68% and 0.61%, respectively. derpharmachemica.comresearchgate.net Another study reported a repeatability RSD of 1.21% and an intermediate precision between analysts of 0.85%. researchgate.net A high-performance thin-layer chromatography (HPTLC) method showed intra-day and inter-day precision with RSD values of 1.03% and 1.21%, respectively. akjournals.com The precision of a UV spectrophotometric method, expressed as relative standard deviation, was 2.949% and 1.9267% for two different methods. researchgate.net

Interactive Data Table: Precision of Rupatadine Analytical Methods

| Method | Precision Type | % RSD |

| RP-HPLC | Intra-day | 0.68 derpharmachemica.comresearchgate.net |

| RP-HPLC | Inter-day | 0.61 derpharmachemica.comresearchgate.net |

| Not Specified | Repeatability | 1.21 researchgate.net |

| Not Specified | Intermediate (between-analyst) | 0.85 researchgate.net |

| HPTLC | Intra-day | 1.03 akjournals.com |

| HPTLC | Inter-day | 1.21 akjournals.com |

| UV Spectrophotometry (Method 1) | Not Specified | 2.949 researchgate.net |

| UV Spectrophotometry (Method 2) | Not Specified | 1.9267 researchgate.net |

Robustness and Ruggedness Testing of Analytical Procedures

Robustness:

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. derpharmachemica.comresearchgate.net To test the robustness of an analytical method for Rupatadine, parameters such as the flow rate of the mobile phase and the detection wavelength are intentionally varied. derpharmachemica.comiajps.com For example, in one RP-HPLC method, the flow rate was changed to 0.9 and 1.1 mL/min, and the concentration of methanol in the mobile phase was altered to 48% and 52%. derpharmachemica.com The results of these tests should demonstrate that the method is reliable and reproducible under these varied conditions. derpharmachemica.comresearchgate.net

Ruggedness:

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. ijapr.in For instance, the ruggedness of a UV spectroscopy method was determined by having the analysis performed by two different analysts under the same experimental and environmental conditions, resulting in a ruggedness value of 0.28%. ijapr.in Another study confirmed the ruggedness of an HPTLC method by having it performed by two different analysts, with the relative standard deviation for each analyst being 0.04% and 0.03%, respectively. akjournals.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. umt.edu.pk The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. umt.edu.pk

Several studies have reported the LOD and LOQ for Rupatadine using various analytical methods. One RP-HPLC method determined the LOD and LOQ to be 0.63 µg/mL and 1.91 µg/mL, respectively. umt.edu.pk Another RP-HPLC method found the LOD and LOQ to be 0.026 µg/mL and 0.056 µg/mL. derpharmachemica.comresearchgate.net A UV spectroscopy method calculated the LOD and LOQ as 0.4714 µg/mL and 1.5557 µg/mL, respectively. ijapr.in An HPTLC method reported LOD and LOQ values of 66.63 ng/band and 201.91 ng/band. akjournals.com A voltammetric method using a graphene-modified glassy carbon electrode established an LOD of 56.78 ng/ml and an LOQ of 172.06 ng/ml. ijpsr.com

Interactive Data Table: LOD and LOQ of Rupatadine Analytical Methods

| Method | LOD | LOQ |

| RP-HPLC | 0.63 µg/mL umt.edu.pk | 1.91 µg/mL umt.edu.pk |

| RP-HPLC | 0.026 µg/mL derpharmachemica.comresearchgate.net | 0.056 µg/mL derpharmachemica.comresearchgate.net |

| UV Spectroscopy | 0.4714 µg/mL ijapr.in | 1.5557 µg/mL ijapr.in |

| HPTLC | 66.63 ng/band akjournals.com | 201.91 ng/band akjournals.com |

| Voltammetry | 56.78 ng/ml ijpsr.com | 172.06 ng/ml ijpsr.com |

| RP-LC | 0.01 µg/mL researchgate.net | 0.5 µg/mL researchgate.net |

| MEKC | 0.1 µg/mL nih.gov | 0.5 µg/mL nih.gov |

| HPLC | 2.05 µg/mL pensoft.net | 6.2 µg/mL pensoft.net |

Impurity Profiling and Control Strategies for Rupatadine N Oxide

Identification and Characterization of Rupatadine (B1662895) N-oxide as a Process or Degradation Impurity

Rupatadine N-oxide is identified as a significant impurity associated with the antihistamine drug, Rupatadine. It primarily forms as a degradation product, particularly under oxidative stress conditions. heteroletters.orgnih.gov Forced degradation studies, a critical component of drug development and stability testing, have consistently shown that Rupatadine is susceptible to oxidation, leading to the formation of this compound. nih.govnih.govscholarsresearchlibrary.comresearchgate.net

Specifically, when Rupatadine is subjected to oxidative stress, such as treatment with hydrogen peroxide (H₂O₂), a major degradation product is observed. heteroletters.orgnih.gov Mass analysis of this degradant reveals a mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom to the Rupatadine molecule, confirming its identity as this compound. heteroletters.org Infrared spectroscopy has also been employed to characterize the oxidative degradation product, further supporting its identification as this compound. nih.govresearchgate.netafricaresearchconnects.com

The chemical name for one of the main N-oxide impurities is 3-((4-(8-chloro-5,6-dihydro-11H-benzo researchgate.netvenkatasailifesciences.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-methylpyridine 1-oxide. synzeal.comchemwhat.com Another related N-oxide impurity is 4-(8-chloro-5,6-dihydro-11H-benzo researchgate.netvenkatasailifesciences.comcyclohepta[1,2-b]pyridin-11-ylidene)-1-((5-methylpyridin-3-yl)methyl)piperidine 1-oxide. synzeal.com The formation of this impurity is a critical consideration in the manufacturing and storage of Rupatadine, as the presence of impurities can impact the quality, safety, and efficacy of the final drug product. heteroletters.org While Rupatadine shows significant tolerance to acid and base stress conditions, its vulnerability to oxidation highlights the importance of controlling oxidative conditions during its synthesis and formulation. heteroletters.org

The presence of this compound is not only a result of degradation but can also be considered a process-related impurity. heteroletters.org This underscores the need for robust analytical methods to detect and quantify this impurity to ensure the quality of Rupatadine drug substances and products. The synthesis and characterization of this compound as a reference standard are crucial for these analytical efforts. heteroletters.org

Analytical Strategies for Monitoring this compound Levels in Drug Substances and Products

A variety of analytical techniques have been developed and validated to monitor and quantify this compound and other related impurities in Rupatadine drug substances and products. The most prominent and widely used method is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govscholarsresearchlibrary.comresearchgate.netscholarscentral.commdpi.com

Several stability-indicating RP-HPLC methods have been established to separate Rupatadine from its degradation products, including this compound. nih.govmdpi.com These methods are crucial for demonstrating the specificity of the analytical procedure in the presence of impurities. nih.gov Forced degradation studies are integral to the development of these methods, intentionally exposing Rupatadine to stress conditions like oxidation, acid and base hydrolysis, heat, and light to generate potential impurities. nih.govscholarsresearchlibrary.com

Key features of these analytical strategies include:

Chromatographic Separation: RP-HPLC methods typically employ C18 or similar columns to achieve effective separation. nih.govscholarsresearchlibrary.comresearchgate.netscholarscentral.com For instance, a Hypersil ODS column (150 × 4.6 mm, 5 μm) has been used successfully. nih.govresearchgate.net Another method utilized a Hypersil BDS column (150 x 4.6 mm, 5 μm). nih.gov Gradient elution is often employed to resolve all impurities from the main drug peak within a reasonable timeframe. nih.gov

Mobile Phase Composition: The mobile phase is a critical factor in achieving good separation. A common approach involves a mixture of a buffer solution and an organic solvent. For example, a gradient mixture of an acetate (B1210297) buffer (pH 6.0) and methanol (B129727) has been used. nih.gov Another method uses a mobile phase consisting of 0.13 M sodium dodecyl sulfate (B86663), 0.1 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 2.8 with phosphoric acid, and 10% n-butanol. nih.govresearchgate.net

Detection: A Photodiode Array (PDA) detector is frequently used, allowing for monitoring at multiple wavelengths and assessing peak purity. nih.gov A common detection wavelength for Rupatadine and its impurities is 264 nm. nih.gov

Method Validation: All developed analytical methods are validated according to the International Conference on Harmonization (ICH) guidelines. nih.govscholarsresearchlibrary.comscholarscentral.com This validation process ensures the method is linear, accurate, precise, specific, and robust. nih.govscholarsresearchlibrary.comscholarscentral.com Linearity is typically established over a range of concentrations, with correlation coefficients (r²) greater than 0.998 being desirable. scholarsresearchlibrary.comscholarscentral.com The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to assess the sensitivity of the method. researchgate.net

Data from a representative stability-indicating RP-HPLC method:

| Parameter | Value |

|---|---|

| Column | Hypersil BDS (150 x 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Gradient mixture of acetate buffer (pH 6.0) and methanol nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 264 nm nih.gov |

| Column Temperature | 50°C nih.gov |

Forced degradation studies have consistently demonstrated that significant degradation of Rupatadine occurs under oxidative conditions, leading to the formation of this compound. nih.govnih.govscholarsresearchlibrary.comresearchgate.net The developed HPLC methods are capable of separating this compound from Rupatadine and other known and unknown impurities, thus proving their stability-indicating power. nih.gov

In addition to HPLC, other techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (LC-MS) can be used for the identification and characterization of unknown impurities. nih.govijpsjournal.com The use of LC-MS compatible methods is advantageous for gaining structural information about the impurities. nih.gov

Development of Reference Standards for this compound in Quality Control

The development and availability of high-purity reference standards for this compound are fundamental for accurate quality control of Rupatadine pharmaceutical products. venkatasailifesciences.comchemwhat.com These reference standards serve as a benchmark for the identification and quantification of this specific impurity during routine analysis. synzeal.comchemwhat.com

Several specialized chemical suppliers offer well-characterized this compound reference materials. venkatasailifesciences.comsynzeal.comchemwhat.com These standards are synthesized and purified to a high degree, and their identity and purity are confirmed through various analytical techniques. The chemical name for a key this compound impurity reference standard is 3-((4-(8-chloro-5,6-dihydro-11H-benzo researchgate.netvenkatasailifesciences.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-methylpyridine 1-oxide. synzeal.comchemwhat.com

The process of using these reference standards in quality control involves:

Method Development and Validation: this compound reference standards are essential during the development and validation of analytical methods, such as HPLC. synzeal.comchemwhat.com They are used to confirm the specificity of the method, ensuring that the peak corresponding to this compound is well-resolved from the main Rupatadine peak and other potential impurities.

Impurity Identification: By comparing the retention time of a peak in a sample chromatogram to the retention time of the this compound reference standard, analysts can confidently identify the presence of this impurity. heteroletters.org

Quantification: For quantitative analysis, a calibration curve is typically generated using a series of dilutions of the this compound reference standard. This allows for the accurate determination of the concentration of this impurity in the drug substance or product.

The availability of these reference standards is crucial for pharmaceutical manufacturers to comply with stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH), which mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. heteroletters.org Suppliers of these standards typically provide a comprehensive Certificate of Analysis (COA) that includes detailed characterization data, ensuring their suitability for regulatory submissions and quality control applications. venkatasailifesciences.com Stable isotope-labeled versions, such as Rupatadine-d4 N-oxide, are also available and can be used as internal standards in quantitative bioanalytical methods. lgcstandards.com

Impact of this compound on Overall Purity Profile of Rupatadine

Forced degradation studies are instrumental in understanding the impurity profile of a drug substance under various stress conditions. nih.govscholarsresearchlibrary.com In the case of Rupatadine, these studies have consistently shown that the drug is particularly susceptible to oxidative degradation, which leads to the formation of this compound as a major degradation product. heteroletters.orgnih.govnih.govresearchgate.net

Summary of Forced Degradation Results for Rupatadine:

| Stress Condition | Observation | Major Degradant |

|---|---|---|

| Oxidative (e.g., H₂O₂) | Significant degradation heteroletters.orgnih.govnih.govscholarsresearchlibrary.com | This compound heteroletters.orgnih.govresearchgate.net |

| Acidic Hydrolysis | No significant degradation nih.gov | - |

| Alkaline Hydrolysis | No significant degradation nih.gov | - |

| Thermal | No significant degradation nih.gov | - |

| Photolytic | No significant degradation nih.gov | - |

The data clearly indicates that oxidative conditions pose the most significant threat to the purity of Rupatadine. The formation of this compound under these conditions can be substantial. For instance, one study reported approximately 12% degradation of Rupatadine under peroxide stress. scholarsresearchlibrary.com Another study noted about 5% degradation in oxidative stress conditions. heteroletters.org

Process Optimization: Manufacturing processes are designed to minimize the exposure of Rupatadine to oxidative conditions.

Appropriate Storage Conditions: Storing the drug substance and product under conditions that protect it from oxidizing agents is crucial. researchgate.net

Robust Analytical Monitoring: The use of validated stability-indicating analytical methods to routinely monitor the levels of this compound ensures that the purity of the drug meets the required specifications throughout its shelf life. nih.govscholarsresearchlibrary.comresearchgate.net

Metabolic Disposition and Biotransformation Pathways of Rupatadine Involving N Oxidation Pre Clinical/in Vitro

In vitro Studies on the Formation of Rupatadine (B1662895) N-oxide in Hepatic Microsomes

In vitro models, particularly using human liver microsomes, are fundamental for elucidating the metabolic pathways of pharmaceutical compounds. These subcellular fractions contain a high concentration of drug-metabolizing enzymes. For rupatadine, these studies have confirmed that it undergoes considerable metabolism, with oxidative processes being predominant. medicines.org.uk

The Cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of rupatadine. jiaci.org In vitro studies utilizing human liver microsomes have consistently identified CYP3A4 as the principal isoenzyme involved in the biotransformation of rupatadine. nih.govhres.camedicines.org.ukgetzpharma.comtga.gov.au To a lesser extent, other isoforms such as CYP2C9, CYP2C19, and CYP2D6 also contribute to its metabolism. hres.caaustell.co.zasahpra.org.zahres.ca

While these CYP enzymes are known to catalyze various oxidative reactions including N-dealkylation and hydroxylation of the rupatadine molecule, their specific role in the direct N-oxidation to form Rupatadine N-oxide is not extensively detailed in the available literature. hres.cahres.ca However, the formation of an N-oxide metabolite under oxidative degradation conditions strongly suggests the involvement of oxidative enzymes. heteroletters.org General studies on other amine compounds have shown that CYP450 can be a significant pathway for N-oxide formation. nih.gov

Table 1: CYP Isoenzymes Implicated in the General Metabolism of Rupatadine

| Enzyme Family | Specific Isoenzyme | Role in Rupatadine Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Primary metabolizing enzyme | nih.govmedicines.org.ukjiaci.orgtga.gov.au |

| Cytochrome P450 | CYP2C9 | Minor contributing enzyme | hres.casahpra.org.zahres.ca |

| Cytochrome P450 | CYP2C19 | Minor contributing enzyme | hres.casahpra.org.zahres.catga.gov.au |

Beyond the well-documented CYP system, other enzymatic pathways can mediate the N-oxidation of xenobiotics. One such system is the flavin-containing monooxygenase (FMO) system, also known as mixed-function amine oxidase. nih.gov These enzymes are distinct from CYP450 and can catalyze the N-oxidation of various amine-containing compounds. nih.gov

Currently, specific in vitro studies confirming or refuting the involvement of FMOs or other non-CYP enzymes in the formation of this compound are not prominently featured in published research. The established biotransformation pathways for rupatadine focus heavily on CYP-mediated reactions. jiaci.org However, the existence of alternative N-oxidation routes for other amine drugs suggests this could be a potential, though likely minor, pathway for rupatadine. nih.gov

Comparative Biotransformation of Rupatadine to N-oxide Across Pre-clinical Species (e.g., rats, dogs)

Pre-clinical studies in animal models are crucial for understanding a drug's metabolic fate before human trials. For rupatadine, metabolic studies have been conducted in species including rats and dogs. In vitro incubations of rupatadine with hepatocytes from rats, dogs, and humans revealed a generally similar metabolic profile, indicating that the main biotransformation pathways are conserved across these species. portico.org

However, quantitative and some qualitative differences exist. A notable difference is the formation of 3-hydroxy-desloratadine and its glucuronide, which are major circulating metabolites in humans but are found only at low levels in rats and are not detected in dogs. tga.gov.au The bioavailability of rupatadine also varies, ranging from 15–52% in rats to 52–64% in dogs. tga.gov.au

Table 2: Comparative Exposure to Rupatadine and its Major Metabolite Desloratadine in Pre-clinical Species

| Species | Study Duration | Analyte | Relative Systemic Exposure (AUC) Ratio (Animal vs. Human) | Reference |

|---|---|---|---|---|

| Rat | 13 weeks | Rupatadine | 16 - 455 | tga.gov.au |

| Desloratadine | 14 - 1522 | tga.gov.au | ||

| Dog | 13 weeks | Rupatadine | 18 - 781 | tga.gov.au |

| Desloratadine | 29 - 1962 | tga.gov.au | ||

| Dog | 26 weeks | Rupatadine | 13 - 361 | tga.gov.au |

Note: Exposure ratios are based on data from repeat-dose toxicity studies and are compared to human exposure at the recommended clinical dose.

Enzymology and Reaction Phenotyping of N-oxidases Relevant to Rupatadine Metabolism

The enzymology of N-oxidation can involve either the CYP450 system or FMOs. nih.gov For many tertiary amines, both pathways can contribute to the formation of N-oxide metabolites. nih.gov In the case of rupatadine, while its status as a substrate for several CYP isoforms is confirmed for other oxidative reactions, specific reaction phenotyping for the N-oxidation pathway leading to this compound has not been detailed. Given the primary role of CYP3A4 in rupatadine's metabolism, it is a plausible candidate for catalyzing this reaction, but direct evidence is pending. The potential contribution of the FMO system remains an area for further investigation.

Theoretical and Computational Chemistry Studies of Rupatadine N Oxide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity. The N-oxide group, being a highly polar N+–O- moiety, significantly alters the electronic distribution compared to the parent pyridine (B92270). This alteration can be quantitatively described through quantum chemical calculations. For instance, the calculated dipole moment of pyridine N-oxide is significantly higher than that of pyridine, a characteristic that would also be expected for Rupatadine (B1662895) N-oxide. scripps.edu

Computational studies on pyridine N-oxides have shown that the N-O bond has a partial double bond character. nih.gov The calculated N-O bond lengths and bond dissociation energies (BDEs) for various pyridine N-oxides provide a reference for what could be expected for Rupatadine N-oxide. mdpi.com

Table 1: Calculated Properties of Pyridine N-oxide and Related Compounds

| Property | Pyridine | Pyridine N-oxide |

|---|---|---|

| Dipole Moment (Debye) | 2.03 | 4.37 scripps.edu |

| N-O Bond Length (Å) | - | ~1.290 bohrium.com |

| N-O Bond Dissociation Enthalpy (kcal/mol) | - | ~60-66 mdpi.com |

This table presents theoretical and experimental data for pyridine and pyridine N-oxide as a model system for the corresponding moiety in Rupatadine and this compound.

In Silico Prediction of Oxidative Stability and Degradation Sites

This compound is itself a product of oxidative degradation. frontiersin.org However, its own stability and potential for further degradation can be assessed using in silico predictive tools. Software platforms like Zeneth utilize a knowledge base of chemical degradation reactions to predict the degradation pathways of organic molecules under various stress conditions. acs.orgresearchgate.netnih.govspringernature.comacs.org

For this compound, such programs could predict its susceptibility to further oxidation, hydrolysis, or photolysis. The prediction algorithms would analyze the functional groups present in the molecule and, based on established chemical reactivity rules, identify potential sites of degradation. For example, the pyridine N-oxide moiety can undergo various reactions, and its stability is influenced by the electronic effects of other substituents on the ring. acs.org

The prediction of degradation pathways is crucial during drug development to identify potential impurities that may arise during manufacturing and storage. nih.gov While experimental forced degradation studies are the gold standard, in silico predictions offer a rapid and cost-effective preliminary assessment. acs.orgnih.gov

Molecular Docking and Dynamics Simulations Related to N-oxide Formation or Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between small molecules and biological macromolecules, such as enzymes. mdpi.comnih.govazolifesciences.com The formation of this compound is likely mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes in the liver. mdpi.comhyphadiscovery.com

Molecular docking could be employed to predict the binding orientation of rupatadine within the active site of relevant metabolizing enzymes. nih.govresearchgate.net Such studies can help identify which nitrogen atom is more susceptible to oxidation based on its proximity to the catalytic center of the enzyme. MD simulations can then provide a dynamic picture of the drug-enzyme complex, revealing the flexibility of both the ligand and the protein, and the stability of their interactions over time. frontiersin.orgmdpi.comnih.govnih.gov

Furthermore, once formed, this compound may interact with various biological targets. Molecular docking and MD simulations could be used to explore the binding affinity and mode of interaction of this compound with its potential targets, providing insights into its pharmacological or toxicological profile. frontiersin.orgmdpi.comnih.govnih.gov While some N-oxide metabolites are inactive, others can exhibit significant biological activity. mdpi.comhyphadiscovery.com

Structure-Reactivity Relationships (SRR) for N-oxidation Phenomena in Related Chemical Entities

The study of structure-reactivity relationships (SRR) helps in understanding how the chemical structure of a molecule influences its reactivity. For N-oxidation, the susceptibility of a nitrogen atom in a heterocyclic ring to oxidation is dependent on several factors, including its basicity, steric hindrance, and the electronic effects of substituents on the ring. acs.org

In the case of rupatadine, the pyridine nitrogen is more susceptible to N-oxidation than the piperidine (B6355638) nitrogen due to the electronic nature of the aromatic ring system. The presence of a methyl group on the pyridine ring of rupatadine can also influence the reactivity of the nitrogen atom. Computational studies on a series of substituted pyridine N-oxides have demonstrated how different substituents affect the electronic properties and, consequently, the reactivity of the N-oxide group. worldscientific.comjchemrev.com

Q & A

Q. What analytical methods are validated for identifying and quantifying Rupatadine N-oxide in biological matrices?

this compound can be characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and proton nuclear magnetic resonance (HNMR) for structural elucidation. For quantification in biological samples (e.g., plasma, urine), reversed-phase HPLC with UV detection or tandem MS (LC-MS/MS) is recommended. Method validation should include parameters such as linearity (1–100 ng/mL), precision (CV <15%), accuracy (85–115%), and recovery rates. Ensure calibration curves are established using deuterated internal standards to minimize matrix effects .

Q. How can researchers optimize the synthesis of this compound intermediates using orthogonal experimental design?

Orthogonal matrix testing (e.g., L9 Taguchi design) is effective for optimizing reaction parameters. For example, in synthesizing intermediates like 5-methylpyridine-3-carboxylic acid (a precursor to this compound), factors such as oxidant concentration (KMnO₄), temperature (60–100°C), reaction time (4–12 hours), and pH (2–6) can be tested. Prioritize factors with the highest impact on yield (e.g., oxidant concentration contributed 45% variance in one study). Validate optimal conditions through triplicate runs, achieving yields >50% .

Advanced Research Questions

Q. What in vitro models are appropriate for assessing the metabolic stability of this compound, considering CYP3A4/5 polymorphisms?

Use human liver microsomes (HLMs) or recombinant CYP3A4/5 enzymes to evaluate metabolic pathways. Incubate this compound (1–10 µM) with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. For polymorphism studies, genotyped HLMs (e.g., CYP3A5*1/3 carriers) can clarify metabolic variability. Note that CYP3A51 alleles in Chinese populations correlate with 30% faster clearance, but this effect is less pronounced in Japanese and white cohorts. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay specificity .

Q. How should contradictory findings on CYP3A5 genotype's impact on this compound pharmacokinetics be reconciled in cross-population studies?

Conduct population pharmacokinetic (PopPK) modeling with covariates such as ethnicity, CYP3A5 genotype, and body weight. For example, a study comparing Japanese and white subjects found no significant differences in AUC₀–τ or Cmax despite CYP3A5*1 prevalence (30% in both groups). Use nonlinear mixed-effects modeling (NONMEM) to assess inter-individual variability. If genotype-phenotype discordance arises, investigate alternative pathways (e.g., UGT-mediated glucuronidation) or sampling timepoints (e.g., delayed tmax in slow metabolizers) .

Q. What experimental design principles apply to establishing dissolution test conditions for this compound formulations?

Employ a factorial design (e.g., 2³ full factorial) to evaluate dissolution media (pH 1.2, 4.5, 6.8), agitation speed (50–100 rpm), and surfactant concentration (0.1–0.5% SDS). Use USP Apparatus II (paddle) with sinkers, sampling at 10, 20, 30, and 45 minutes. Validate method robustness by testing batch variability (<5% RSD). For enteric-coated tablets, include a stage-wise pH shift (e.g., 2 hours in pH 1.2, then pH 6.8) to simulate gastrointestinal transit .

Data Contradiction and Resolution

Q. How can researchers address discrepancies in reported antimutagenic effects of N-oxide derivatives like this compound?

Discrepancies may arise from assay sensitivity (e.g., Ames test vs. comet assay) or metabolite stability. Replicate studies using standardized protocols:

- Ames Test : Pre-incubate this compound (0.1–100 µg/plate) with TA98 and TA100 strains ± S9 metabolic activation.

- Comet Assay : Treat human lymphocytes (1–50 µM) and quantify DNA damage (% tail intensity). If results conflict, assess metabolite generation (e.g., UR-12788) via LC-MS and retest under physiologically relevant concentrations (1–10 µM) .

Methodological Tables

Table 1. Orthogonal Test Design for Synthesizing 5-Methylpyridine-3-Carboxylic Acid

| Factor | Level 1 | Level 2 | Level 3 | Contribution to Yield |

|---|---|---|---|---|

| KMnO₄ (mol ratio) | 1.5 | 2.0 | 2.5 | 45% |

| Temperature (°C) | 70 | 80 | 90 | 30% |

| Reaction Time (h) | 6 | 8 | 10 | 15% |

| pH | 3 | 4 | 5 | 10% |

| Optimal yield: 51% at Level 2 (KMnO₄ 2.0, 80°C, 8 hours, pH 4) . |

Table 2. Key CYP Enzymes in this compound Metabolism

| Enzyme | Substrate Km (µM) | Vmax (pmol/min/mg) | Inhibitor IC₅₀ (µM) |

|---|---|---|---|

| CYP3A4 | 12.5 | 8.2 | Ketoconazole (0.1) |

| CYP3A5 | 18.7 | 6.9 | Troleandomycin (2.5) |

| Data derived from recombinant enzyme assays; CYP3A4 dominates hepatic clearance . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.